
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene, also known as α,α,α-trifluoroanisole or phenyl trifluoromethyl ether , is an organic compound with the molecular formula C7H5F3O . Its chemical structure consists of a benzene ring substituted with a trifluoromethoxy group (–OCF3) at the 5-position and a bromine atom (Br) at the 3-position. The benzyloxy group (–C6H5) is attached to the 1-position of the benzene ring .
Synthesis Analysis
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene can be synthesized through hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene. The reaction involves replacing the chlorine atom with a bromine atom and introducing the benzyloxy group. Detailed synthetic pathways and reaction conditions are documented in relevant literature .
Molecular Structure Analysis
The compound’s molecular weight is 162.11 g/mol . Its 3D structure reveals the arrangement of atoms, with the trifluoromethoxy group extending from the benzene ring. The bromine atom and benzyloxy group contribute to its overall shape and reactivity .
Chemical Reactions Analysis
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene can participate in various chemical reactions, including substitution, electrophilic aromatic substitution, and nucleophilic reactions. Its trifluoromethoxy group makes it an attractive substrate for diverse transformations in synthetic chemistry .
Physical And Chemical Properties Analysis
Scientific Research Applications
Organic Synthesis and Reactions
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene serves as a pivotal intermediate in organic synthesis, facilitating the creation of diverse organofluorine compounds. Its utility is highlighted in the formation of arynes, which are then trapped in situ with furan, leading to the synthesis of naphthalenes and their derivatives. Such processes underscore its role in expanding the toolkit for chemical synthesis, enabling the construction of complex molecules with potential applications in materials science and pharmaceuticals (Schlosser & Castagnetti, 2001).
Intermediate in Organic Materials Development
This compound acts as an important intermediate in the development of organic materials. Its transformation through various reactions enables the introduction of functional groups, contributing to the synthesis of compounds used in the pharmaceutical industry, pesticide preparation, and the creation of novel organic materials. This demonstrates its versatility and importance in the field of organic chemistry and material science (H. We, 2015).
Electrophile and Nucleophile Studies
Research has also explored the behavior of similar compounds in reactions involving electrophiles and nucleophiles, providing insights into the mechanisms and dynamics of organic reactions. This knowledge contributes to the understanding of chemical reactivity and the design of reaction pathways for synthesizing targeted molecules with specific properties (Castagnetti & Schlosser, 2001).
Catalysis and Reaction Mechanisms
The compound's derivatives have been used to study catalysis and reaction mechanisms, furthering our understanding of how such intermediates can be manipulated under various conditions to achieve desired reaction outcomes. This research is fundamental to the development of new catalytic processes and the efficient synthesis of complex molecules (Porwisiak & Schlosser, 1996).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzylic ethers and trifluoromethoxybenzenes, are often involved in interactions with various enzymes and receptors in the body .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action. The benzylic ether and trifluoromethoxy groups could potentially undergo various chemical reactions, leading to changes in their targets .
Biochemical Pathways
Benzylic ethers and trifluoromethoxybenzenes can be involved in a variety of biochemical processes, including oxidation and reduction reactions .
properties
IUPAC Name |
1-bromo-3-phenylmethoxy-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O2/c15-11-6-12(8-13(7-11)20-14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKREHXYXUPPEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682084 |
Source


|
| Record name | 1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221658-68-9 |
Source


|
| Record name | 1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

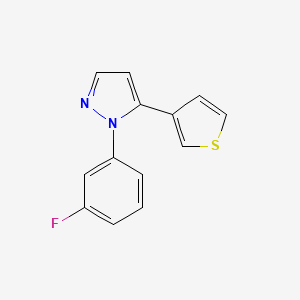
![1'-(Piperidin-4-yl)spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B597181.png)

![Spiro[bicyclo[2.2.1]hept-5-ene-2,1-cyclopropane], 7-methoxy-, (1alpha,4alpha,7R*)- (9CI)](/img/no-structure.png)
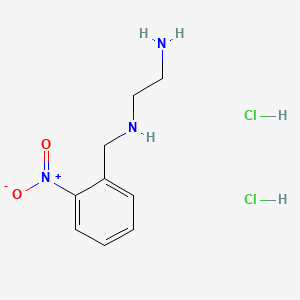

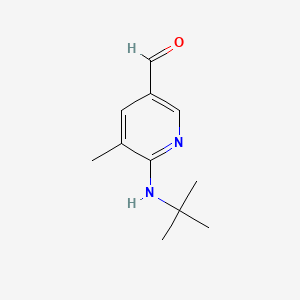

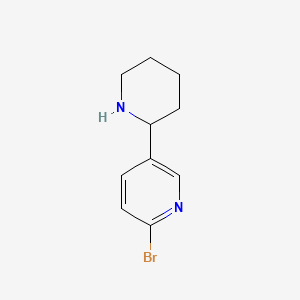
![2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one](/img/structure/B597191.png)

![8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B597198.png)
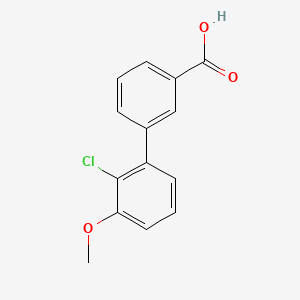
![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)